1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-[2-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester
Description
The compound “1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-[2-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester” is a pyridine derivative featuring a partially hydrogenated pyridine ring (3,6-dihydro substitution) and a 2-(methoxycarbonyl)phenyl group at the 4-position. The carboxylic acid moiety is esterified with a tert-butyl (1,1-dimethylethyl) group. The tert-butyl ester group enhances steric bulk and may improve metabolic stability, while the methoxycarbonylphenyl substituent could influence electronic properties and binding interactions in biological systems .
Properties
IUPAC Name |
tert-butyl 4-(2-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-18(2,3)23-17(21)19-11-9-13(10-12-19)14-7-5-6-8-15(14)16(20)22-4/h5-9H,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHZZXGJESGHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701127624 | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-[2-(methoxycarbonyl)phenyl]-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000771-63-0 | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-[2-(methoxycarbonyl)phenyl]-1(2H)-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000771-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3,6-dihydro-4-[2-(methoxycarbonyl)phenyl]-1(2H)-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701127624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-[2-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester is a pyridine derivative with potential biological activities. This compound's unique structure suggests various applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 275.33 g/mol
- CAS Number : 286961-37-3
The compound features a pyridine ring with a dihydro structure and additional substituents that enhance its biological properties.
Enzyme Inhibition
Research indicates that compounds similar to 1(2H)-pyridinecarboxylic acid can act as enzyme inhibitors. For instance, studies have shown that certain pyridine derivatives inhibit enzymes involved in inflammatory pathways, suggesting potential use in anti-inflammatory therapies.
Anticancer Properties
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways associated with cell survival and proliferation. Specific mechanisms include the inhibition of key proteins involved in tumor growth .
Antimicrobial Activity
Pyridine derivatives have also been noted for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
Case Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of related pyridine compounds. The results indicated a significant reduction in pro-inflammatory cytokines in treated cells compared to controls. The structure-activity relationship highlighted the importance of specific substituents on the pyridine ring for enhancing biological activity .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of pyridine derivatives, including this compound. The study utilized various cancer cell lines and found that treatment with the compound led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that it activates apoptotic pathways through caspase activation .
Comparative Analysis with Similar Compounds
Scientific Research Applications
Pharmaceutical Development
This compound has shown potential in the pharmaceutical industry due to its structural characteristics that allow it to interact with biological systems effectively. It can serve as a precursor for developing drugs targeting various diseases, particularly those related to neurological disorders and cancer.
Agricultural Chemistry
The compound's derivatives are explored for use as pesticides or herbicides. Its ability to interact with biological pathways makes it suitable for developing agrochemicals that can enhance crop protection while minimizing environmental impact .
Material Science
Research indicates that pyridine derivatives can be utilized in creating advanced materials. Their unique chemical properties enable them to be incorporated into polymers or coatings that exhibit improved durability and resistance to environmental factors.
Case Study 1: Pharmaceutical Application
A study investigated the efficacy of pyridinecarboxylic acid derivatives in inhibiting certain cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential as anticancer agents. The study highlighted the importance of substituent groups in enhancing biological activity .
Case Study 2: Pesticidal Activity
Research conducted on the application of pyridine derivatives as herbicides demonstrated their effectiveness in controlling weed growth in agricultural settings. The study provided insights into the optimal concentrations and application methods to maximize efficacy while reducing phytotoxicity .
Data Table: Comparison of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Drug synthesis targeting neurological disorders | High efficacy against specific cell lines |
| Agricultural Chemistry | Development of herbicides and pesticides | Enhanced crop protection |
| Material Science | Use in polymers and coatings | Improved durability and environmental resistance |
Comparison with Similar Compounds
3,6-Dihydro-4-methyl-1(2H)-pyridinecarboxylic acid 1,1-dimethylethyl ester
- Key Differences : The 4-position substituent is a methyl group instead of 2-(methoxycarbonyl)phenyl.
- Implications: Reduced steric bulk and absence of the methoxycarbonyl moiety likely decrease polarity and alter reactivity. The simpler structure may result in lower molecular weight and enhanced solubility in non-polar solvents .
1(4H)-Pyridinecarboxylic acid, 3,5-bis(1,1-dimethylethyl)-4-[[(methoxycarbonyl)imino]methyl]-, methyl ester
- Key Differences: Two tert-butyl groups at positions 3 and 5, a methoxycarbonyl-iminomethyl group at position 4, and a methyl ester.
- Implications: Increased steric hindrance from tert-butyl groups may reduce solubility.
1-Piperidinecarboxylic acid, 4-[[4-(methoxycarbonyl)phenyl]methyl]-, 1,1-dimethylethyl ester
- Key Differences : A piperidine ring (saturated six-membered ring) replaces the dihydropyridine core.
- Implications : The saturated ring enhances conformational flexibility and may improve bioavailability. The methoxycarbonylphenylmethyl substituent retains similar electronic effects but with altered spatial orientation .
1(2H)-Pyridinecarboxylic acid, 2-(4-fluorophenyl)-3,4-dihydro-4-oxo-, phenylmethyl ester
- Key Differences : A 4-fluorophenyl group at position 2 and a ketone at position 4, with a benzyl ester.
- Implications : The electron-withdrawing fluorine atom may enhance metabolic stability. The benzyl ester is more prone to hydrolysis than tert-butyl esters, affecting pharmacokinetics .
Physical and Chemical Properties
Notes:
- Specific data (e.g., melting point, logP) are unavailable in the provided evidence. Values are inferred from structural analogs.
- The tert-butyl ester in the target compound likely enhances hydrolytic stability compared to methyl or benzyl esters .
Stability and Reactivity
- Target Compound : Stable under recommended storage conditions. The tert-butyl ester resists hydrolysis better than smaller esters (e.g., methyl), while the dihydropyridine ring may exhibit redox activity .
- Comparisons: The methyl ester in CAS 112330-54-8 is more reactive toward nucleophiles. The benzyl ester in CAS 414910-19-3 is susceptible to hydrogenolysis or enzymatic cleavage .
Q & A
Basic Question: What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?
Methodological Answer:
The compound can be synthesized via multi-step organic reactions, including esterification, cyclization, and protective group strategies. A common approach involves:
Esterification of intermediates : Use tert-butyl esters to protect carboxylic acid groups during synthesis, as seen in analogous pyridinecarboxylate derivatives .
Cyclization under controlled conditions : Employ catalysts like palladium or acid/base conditions to form the dihydropyridine ring.
Optimization via computational modeling : Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
Process control : Monitor reaction progress using HPLC or LC-MS with mobile phases such as methanol/sodium acetate buffer (65:35 v/v) for accurate detection .
Basic Question: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol to resolve impurities .
- Spectroscopy :
- Physicochemical properties : Validate predicted boiling points (e.g., ~426°C) and densities (1.218 g/cm³) using differential scanning calorimetry (DSC) .
Advanced Question: How can computational methods resolve contradictions in predicted vs. experimental reactivity data?
Methodological Answer:
Discrepancies often arise between computational predictions (e.g., pKa or reaction energy barriers) and experimental results. To address this:
Cross-validate models : Compare DFT calculations with experimental kinetic data (e.g., Arrhenius plots) for key reactions like ester hydrolysis or ring-opening .
Parameterize solvent effects : Include solvation models (e.g., COSMO-RS) to improve accuracy of predicted reaction outcomes in polar solvents .
Leverage cheminformatics : Use tools like PubChem or InChI keys to compare structural analogs and identify outliers in reactivity databases .
Advanced Question: What experimental strategies mitigate risks from the compound’s toxicity and instability?
Methodological Answer:
- Toxicity mitigation :
- Follow OSHA/GHS guidelines: Use respiratory protection (NIOSH-approved) and avoid skin contact, as similar compounds are classified as Category 2 skin irritants .
- Conduct Ames tests for mutagenicity, given structural analogs’ potential carcinogenicity at >0.1% concentration .
- Stability protocols :
- Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester group .
- Avoid exposure to strong acids/bases, which may degrade the dihydropyridine ring .
Advanced Question: How can researchers design experiments to probe the compound’s reactivity in catalytic systems?
Methodological Answer:
- Catalytic screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for hydrogenation of the dihydropyridine ring, monitoring regioselectivity via NMR .
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to track intermediates in ester hydrolysis or ring-opening reactions .
- In situ spectroscopy : Employ FTIR or Raman to detect transient species during reactions, such as acyloxy radicals or enolates .
Advanced Question: What analytical approaches resolve spectral data conflicts (e.g., NMR splitting patterns)?
Methodological Answer:
- Dynamic NMR (DNMR) : Resolve complex splitting caused by hindered rotation in the methoxycarbonylphenyl group by varying temperature (e.g., –40°C to 25°C) .
- 2D NMR techniques : Use HSQC and HMBC to assign overlapping proton signals, particularly in the dihydropyridine and aromatic regions .
- Isotopic labeling : Synthesize deuterated analogs to simplify ¹H-NMR interpretation of labile protons (e.g., NH or OH groups) .
Advanced Question: How can researchers validate the compound’s role in multi-step organic synthesis (e.g., as a building block)?
Methodological Answer:
- Protective group compatibility : Test stability of the tert-butyl ester under common conditions (e.g., TFA deprotection, Grignard reactions) .
- Cross-coupling reactions : Screen Buchwald-Hartwig or Suzuki-Miyaura conditions to functionalize the phenyl ring, optimizing for steric hindrance from the methoxycarbonyl group .
- Scale-up challenges : Address solubility issues using co-solvents (e.g., DMSO/THF) and optimize purification via flash chromatography with gradients of ethyl acetate/hexane .
Advanced Question: How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Steric effects : The tert-butyl group creates significant steric hindrance, slowing SN2 reactions at the ester carbonyl. Use bulky nucleophiles (e.g., tert-butoxide) to probe steric limits .
- Electronic effects : The electron-withdrawing methoxycarbonyl group activates the pyridine ring toward electrophilic substitution. Quantify activation via Hammett plots using substituent constants (σ) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
